molecular formula C7H13BrO2 B14609960 2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane CAS No. 59258-77-4

2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane

Katalognummer: B14609960
CAS-Nummer: 59258-77-4
Molekulargewicht: 209.08 g/mol
InChI-Schlüssel: GBHSWCOHLNYMGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with a brominating agent. One common method is the bromination of 2-(hydroxymethyl)-2-(propan-2-yl)-1,3-dioxolane using hydrobromic acid or another brominating reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane involves its reactivity with nucleophiles and other reagents. The bromomethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)-2-(propan-2-yl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-2-(propan-2-yl)-1,3-dioxolane: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and hydroxyl-substituted analogs. This makes it valuable for specific synthetic applications where bromine’s reactivity is advantageous.

Eigenschaften

CAS-Nummer

59258-77-4

Molekularformel

C7H13BrO2

Molekulargewicht

209.08 g/mol

IUPAC-Name

2-(bromomethyl)-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-6(2)7(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3

InChI-Schlüssel

GBHSWCOHLNYMGN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(OCCO1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.